molecular formula C27H30O6 B15129314 D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-

D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-

Cat. No.: B15129314
M. Wt: 450.5 g/mol
InChI Key: PVXYBJYRHZYLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, enzyme activity, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups on the glucose molecule using benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps include crystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various benzylated glucose derivatives, which can be further used in the synthesis of more complex glycoconjugates .

Scientific Research Applications

D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate or inhibitor in enzymatic reactions, affecting the activity of glycosyltransferases and glycosidases. These interactions influence glycan structures and their biological functions .

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

Comparison: D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- is unique due to its specific benzylation pattern, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical applications .

Properties

IUPAC Name

6-(hydroxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c28-16-23-24(30-17-20-10-4-1-5-11-20)25(31-18-21-12-6-2-7-13-21)26(27(29)33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXYBJYRHZYLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.